Ethanol, 2-[(2-methylpropyl)sulfonyl]-
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Overview
Description
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is a chemical compound with the molecular formula C6H14O3S. It is also known as 2-(methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfonyl group attached to an ethanol backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(2-methylpropyl)sulfonyl]- typically involves the reaction of 2-(methylthio)ethanol with an oxidizing agent to introduce the sulfonyl group. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of ethanol, 2-[(2-methylpropyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-methylpropyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Substitution: The hydroxyl group in the ethanol backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, sodium azide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2-[(2-methylpropyl)sulfonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanol, 2-[(2-methylpropyl)sulfonyl]- involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This interaction is facilitated by the sulfonyl group, which enhances the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl methyl sulfone
- 2-(Ethylsulfonyl)ethanol
- 2,2’-Sulfonyldiethanol
Uniqueness
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is unique due to its specific structural features, such as the presence of a 2-methylpropyl group attached to the sulfonyl moiety. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .
Biological Activity
Ethanol, 2-[(2-methylpropyl)sulfonyl]- (chemical formula C6H14O3S), is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects based on diverse research findings.
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is characterized by the presence of a sulfonyl group attached to an ethanol moiety. The sulfonyl group often enhances the biological activity of compounds by increasing their solubility and reactivity. The molecular structure can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to Ethanol, 2-[(2-methylpropyl)sulfonyl]- exhibit significant antimicrobial properties. A study on ethanol extracts from various sources demonstrated potent antimicrobial effects against a range of bacterial strains, including resistant strains such as Staphylococcus aureus MRSA. The minimum inhibitory concentration (MIC) values for these extracts were as low as 0.0338 mg/mL for several pathogens, suggesting a strong potential for developing novel antimicrobial agents .
Table 1: Antimicrobial Efficacy of Ethanol Extracts
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus MRSA | 0.0338 |
Enterococcus faecium | Low values observed |
Bacillus cereus | Significant anti-biofilm activity noted |
2. Anti-inflammatory Effects
The anti-inflammatory properties of sulfonyl compounds are well-documented. Ethanol, 2-[(2-methylpropyl)sulfonyl]- may exhibit similar effects due to its structural characteristics. Compounds with sulfonyl groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
3. Antioxidant Activity
Ethanol extracts containing sulfonyl compounds have also demonstrated antioxidant activity. The DPPH radical scavenging assay and other methods indicated that these extracts can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with ethanol extracts containing sulfonyl groups:
- Study on Tricholoma bufonium : This research highlighted the antimicrobial and antioxidant activities of ethanol extracts from the fruit body of Tricholoma bufonium. It identified bioactive compounds like palmitic acid and oleic acid, which contribute to its biological activities .
- Microbial Origin Bioactive Compounds : Another study focused on bioactive compounds produced from microbial sources, showcasing their dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This suggests that similar mechanisms may be at play in compounds like Ethanol, 2-[(2-methylpropyl)sulfonyl]- .
Properties
CAS No. |
42779-13-5 |
---|---|
Molecular Formula |
C6H14O3S |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonyl)ethanol |
InChI |
InChI=1S/C6H14O3S/c1-6(2)5-10(8,9)4-3-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
UQXRSMJOLZKFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CCO |
Origin of Product |
United States |
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